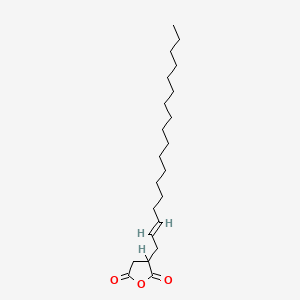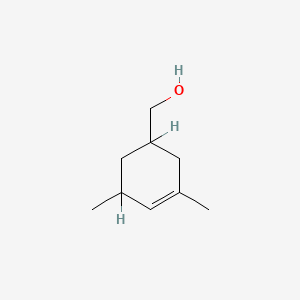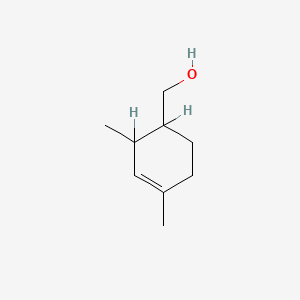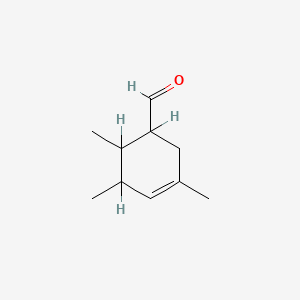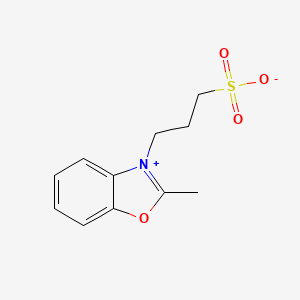![molecular formula C20H16 B1616225 1,12-Dimethylbenzo[c]phenanthrene CAS No. 4076-43-1](/img/structure/B1616225.png)
1,12-Dimethylbenzo[c]phenanthrene
描述
1,12-Dimethylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benzo[c]phenanthrene, characterized by the presence of two methyl groups at the 1 and 12 positions. This compound is known for its unique structural properties, including a significant helical twist due to steric interactions between the methyl groups and the aromatic framework .
准备方法
The synthesis of 1,12-Dimethylbenzo[c]phenanthrene typically involves the introduction of methyl groups to the benzo[c]phenanthrene core. One common method includes the Friedel-Crafts alkylation reaction, where benzo[c]phenanthrene is treated with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at the desired positions under controlled conditions .
Industrial production methods for this compound are less documented, but they likely involve similar alkylation processes on a larger scale, with optimizations for yield and purity.
化学反应分析
1,12-Dimethylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the aromatic rings to partially or fully hydrogenated forms.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]phenanthrene-1,12-dicarboxylic acid, while nitration could produce 1,12-dimethyl-4-nitrobenzo[c]phenanthrene.
科学研究应用
1,12-Dimethylbenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of steric hindrance and aromaticity in polycyclic aromatic hydrocarbons.
Biology and Medicine: Research into the biological activity of polycyclic aromatic hydrocarbons often includes this compound due to its potential mutagenic and carcinogenic properties.
作用机制
The mechanism by which 1,12-Dimethylbenzo[c]phenanthrene exerts its effects, particularly its biological activity, involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to mutations. The compound’s planar structure allows it to fit between DNA base pairs, causing distortions and potentially leading to carcinogenesis .
相似化合物的比较
1,12-Dimethylbenzo[c]phenanthrene can be compared with other polycyclic aromatic hydrocarbons such as:
Benzo[c]phenanthrene: The parent compound without methyl substitutions.
1,14-Dimethyldibenzo[c,g]phenanthrene: Another derivative with methyl groups at different positions, leading to different structural and chemical properties.
4,5-Dimethylphenanthrene: A related compound with methyl groups at the 4 and 5 positions, also exhibiting steric hindrance and helical twisting.
The uniqueness of this compound lies in its specific substitution pattern, which induces a significant helical twist and affects its chemical reactivity and biological interactions .
属性
IUPAC Name |
1,12-dimethylbenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-5-3-7-15-9-11-17-12-10-16-8-4-6-14(2)19(16)20(17)18(13)15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXANOVMXMUKUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193751 | |
| Record name | Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4076-43-1 | |
| Record name | Benzo(c)phenanthrene, 1,12-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,12-Dimethyl[4]helicene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [Arg52 ]1,12-Dimethylbenzo(c)phenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,12-Dimethylbenzo[c]phenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF7Q8LXL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,12-Dimethylbenzo[c]phenanthrene has the molecular formula C20H16 and a molecular weight of 256.34 g/mol.
A: Various studies have employed techniques like 1H NMR, CD spectroscopy, and X-ray crystallography to characterize this compound and its derivatives. [, , , , , , , , , , , , , ] These analyses provide insights into the compound's structure, conformation, and interactions with other molecules.
A: As a helicene, this compound exhibits inherent chirality due to its nonplanar, helical structure. [, , , , , , , , , , , , , ] This chirality plays a crucial role in its interactions with other chiral molecules and its potential applications in areas like chiral recognition and asymmetric catalysis.
A: Yes, research has demonstrated that this compound derivatives can differentiate between enantiomers of other chiral molecules. [, , , ] For instance, studies have shown its ability to selectively complex with specific enantiomers of linear dextrins and cyclodextrins.
A: Yes, certain macrocyclic amides incorporating this compound as a chiral unit have displayed catalytic activity in asymmetric addition reactions. [, ] For example, one such compound demonstrated catalytic activity in the asymmetric addition of diethylzinc to aromatic aldehydes.
A: Studies have revealed that cyclic alkynes and oligomers containing this compound units can undergo self-aggregation in organic solvents. [, ] This aggregation is influenced by factors such as concentration, solvent polarity, and the chirality of the helicene units.
A: Yes, certain this compound oligomers have been shown to act as gelators, forming thermoreversible organogels in specific solvents. [] This gelation ability is often dependent on the chirality and structure of the oligomers.
A: Yes, researchers have successfully created Langmuir-Blodgett films using macrocycloamides containing this compound units. [] This achievement opens up avenues for developing novel chiral materials with potential applications in areas like optoelectronics and chiral separations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-](/img/structure/B1616143.png)


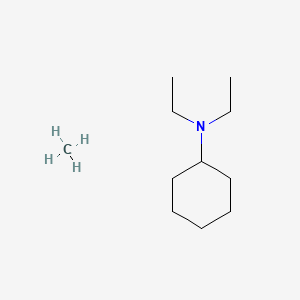
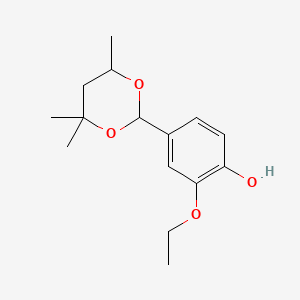
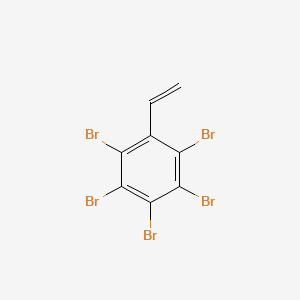
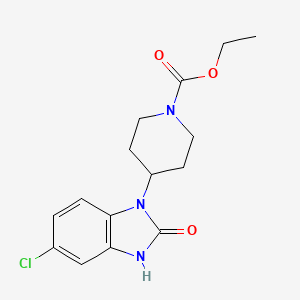
![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
